1-(3-Ethylpiperidin-3-yl)ethan-1-one physicochemical properties and molecular weight
1-(3-Ethylpiperidin-3-yl)ethan-1-one physicochemical properties and molecular weight
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Ethylpiperidin-3-yl)ethan-1-one
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif frequently encountered in natural products and pharmaceuticals.[1] Its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The specific substitution pattern on the piperidine ring is crucial in defining the molecule's interaction with biological targets. Molecules with a 3-substituted piperidine core are integral to a number of clinically important drugs.[1][2] The compound 1-(3-Ethylpiperidin-3-yl)ethan-1-one belongs to this important class of molecules, featuring a quaternary carbon at the 3-position, which can impart unique conformational constraints and metabolic stability.
A thorough understanding of the physicochemical properties of such a molecule is a cornerstone of drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the key physicochemical parameters of 1-(3-Ethylpiperidin-3-yl)ethan-1-one and the experimental and computational methodologies used to determine them.
Molecular Identity and Properties
The foundational step in characterizing any chemical entity is to establish its molecular formula and weight. These intrinsic properties are critical for all subsequent analytical and experimental work.
Molecular Structure
The IUPAC name 1-(3-Ethylpiperidin-3-yl)ethan-1-one describes a piperidine ring with an ethyl group and an acetyl group both attached to the carbon at the 3-position.
Calculated Molecular Properties
Based on its structure, the following molecular properties have been calculated:
| Property | Value |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Exact Mass | 155.131014 g/mol |
| Elemental Composition | C: 69.63%, H: 11.04%, N: 9.02%, O: 10.31% |
Key Physicochemical Parameters: A Methodological Overview
The following sections detail the core physicochemical properties relevant to drug development and the established protocols for their determination.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice forces. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely used, simple technique for determining the melting point of a solid organic compound.[3][4]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 1-(3-Ethylpiperidin-3-yl)ethan-1-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[3]
-
Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[6]
Causality Behind Experimental Choices:
-
A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate temperature reading.[5]
-
Using a dry sample is essential because impurities, including residual solvent, can depress the melting point and broaden the melting range.
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Boiling Point
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] It is a key indicator of a molecule's volatility.
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.[8]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of liquid 1-(3-Ethylpiperidin-3-yl)ethan-1-one is placed in a small test tube (fusion tube).[1][7]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[2]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like mineral oil.[8]
-
Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.[8]
-
Data Recording: Heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][8]
Causality Behind Experimental Choices:
-
The stream of bubbles indicates that the vapor pressure of the sample exceeds the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature where the vapor pressure equals the external pressure.[2]
-
The Thiele tube is designed to ensure uniform heating of the oil bath through convection currents, providing an accurate temperature reading.[8]
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.[9] It is influenced by the balance of polar and non-polar functional groups within a molecule.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining intrinsic solubility.[10]
Methodology:
-
Sample Preparation: An excess amount of solid 1-(3-Ethylpiperidin-3-yl)ethan-1-one is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).[10]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that a saturated solution is formed, which is essential for determining the maximum solubility.[10]
-
A long equilibration time is necessary to reach a true thermodynamic equilibrium, which can be slow to achieve.[10]
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Lipophilicity (logP)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Experimental Protocol: HPLC Method for logP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and widely used indirect method for estimating logP.
Methodology:
-
Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of methanol and water).
-
Calibration: A series of standard compounds with known logP values are injected, and their retention times (tR) are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (k), where k = (tR - t0) / t0 (t0 is the column dead time).
-
Sample Analysis: 1-(3-Ethylpiperidin-3-yl)ethan-1-one is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Calculation: The logP of the test compound is determined by interpolating its log k value onto the calibration curve.
Causality Behind Experimental Choices:
-
In RP-HPLC, more lipophilic compounds have stronger interactions with the non-polar stationary phase and thus elute later (have longer retention times). This relationship between retention time and lipophilicity forms the basis of the measurement.
-
The use of a calibration curve with standards allows for the conversion of the experimental retention time into a logP value that is comparable to the standard shake-flask method.
Acidity/Basicity (pKa)
The acid dissociation constant (pKa) quantifies the strength of an acid or base in solution. It is crucial as it determines the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. 1-(3-Ethylpiperidin-3-yl)ethan-1-one contains a basic piperidine nitrogen.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a classic and reliable method for pKa determination for compounds with pKa values in the range of 2-12.
Methodology:
-
Solution Preparation: A precise amount of 1-(3-Ethylpiperidin-3-yl)ethan-1-one is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is protonated.
Causality Behind Experimental Choices:
-
The gradual addition of a strong acid systematically changes the protonation state of the basic nitrogen in the piperidine ring.
-
The pH electrode directly measures the change in proton concentration, allowing for the construction of a sigmoid curve from which the pKa (the midpoint of the buffer region) can be accurately determined.
Summary and Conclusion
While specific experimental values for 1-(3-Ethylpiperidin-3-yl)ethan-1-one are not currently documented in accessible literature, this guide provides a robust framework for their determination. The calculated molecular weight of 155.24 g/mol serves as a foundational parameter. The outlined methodologies for determining melting point, boiling point, solubility, logP, and pKa represent industry-standard practices that ensure the generation of reliable and reproducible data. Acquiring these physicochemical properties is an indispensable step in the evaluation of 1-(3-Ethylpiperidin-3-yl)ethan-1-one for any application in drug discovery and development, providing critical insights into its potential as a therapeutic agent.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
JoVE. (2020, March 26). Boiling Points - Concept [Video]. [Link]
-
Bannan, C. C., et al. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 4015–4024. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Alvarez, J. C. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
NextSDS. (n.d.). 1-(1-propylpiperidin-3-yl)ethan-1-ol — Chemical Substance Information. [Link]
-
Berg, D. J., et al. (2012). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 6, 21–35. [Link]
-
PubChem. (n.d.). 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone. National Center for Biotechnology Information. [Link]
-
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds [Video]. [Link]
-
PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). [Link]
-
Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)- - Substance Details. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Lowe, D. M., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Chemical Information and Modeling, 52(3), 669–678. [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Ethanone, 1-(3-methyl-1-piperidinyl)- | C8H15NO | CID 107304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups - Enamine [enamine.net]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. evitachem.com [evitachem.com]
- 8. 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone | C15H20INO | CID 116568669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 350-03-8 | 1-(Pyridin-3-yl)ethanone | Ketones | Ambeed.com [ambeed.com]
- 10. 1-ACETYL-3-METHYLPIPERIDINE | 4593-16-2 [amp.chemicalbook.com]
